molecular formula C8H7BrClF3N2 B1374899 (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine CAS No. 1160995-09-4

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine

Cat. No.: B1374899
CAS No.: 1160995-09-4
M. Wt: 303.51 g/mol
InChI Key: PGCKHLMKKGPSQQ-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine (Molecular Formula: C₉H₇BrClF₃N₂; Molecular Weight: 303.52 g/mol ) is a halogenated pyridine derivative featuring a dimethylamine group at the 2-position, bromo and chloro substituents at the 5- and 6-positions, and a trifluoromethyl group at the 4-position. This compound is cataloged under CAS 1160995-13-0 and is commercially available as a tertiary amine reagent for pharmaceutical and agrochemical research . Its structural complexity and electron-withdrawing substituents make it a candidate for drug discovery, particularly in kinase inhibition or as a building block for functionalized heterocycles.

Properties

IUPAC Name

5-bromo-6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF3N2/c1-15(2)5-3-4(8(11,12)13)6(9)7(10)14-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCKHLMKKGPSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=C1)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine typically involves multi-step organic reactions. One common approach is the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The final step often involves the substitution of a dimethylamine group onto the pyridine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecular structures.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its potential use as a pharmaceutical intermediate. Its structural features allow it to act as a building block for various bioactive molecules.

Case Study: Antimicrobial Agents

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar trifluoromethyl-pyridine derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics . The presence of both bromine and chlorine enhances the lipophilicity and biological activity of the compounds, making them suitable candidates for further modification and testing.

Agrochemical Development

Another prominent application of this compound is in the field of agrochemicals. The compound's ability to modify plant growth and its potential as a pesticide are areas of active research.

Case Study: Herbicide Development

Pyridine-based compounds have been explored for their herbicidal properties. A study focused on synthesizing herbicides from similar pyridine derivatives demonstrated effective weed control mechanisms in agricultural settings . The trifluoromethyl group is particularly noted for enhancing herbicidal activity due to its electron-withdrawing nature, which can increase the potency of the active ingredient.

Material Science

In material science, this compound is being researched for its potential use in developing new materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Recent studies have indicated that incorporating pyridine derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant in creating advanced materials for electronic devices . The unique electronic properties imparted by the trifluoromethyl group contribute to improved performance in conductive applications.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic routes for various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Novel Compounds

Research has demonstrated that this compound can be utilized to synthesize novel compounds with potential therapeutic effects. For example, it has been employed in the synthesis of new anti-inflammatory agents where the pyridine scaffold plays a crucial role in biological activity .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
PharmaceuticalIntermediate for bioactive moleculesPotential antimicrobial activity
AgrochemicalDevelopment of herbicidesEffective weed control mechanisms
Material ScienceEnhancing electrical conductivity in polymersImproved performance in conductive applications
Synthetic ChemistryBuilding block for novel organic compoundsSynthesis of anti-inflammatory agents

Mechanism of Action

The mechanism of action of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen and trifluoromethyl groups can influence the compound’s binding affinity and specificity, modulating its biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Halogenated Pyridines with Varying Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound
5-Bromo-6-chloropyridin-2-amine C₅H₃BrClN₂ 221.35 -NH₂ at 2-position; lacks CF₃ and N(CH₃)₂ Simpler structure; lower molecular weight.
4-Bromo-6-chloropyridin-2-amine C₅H₃BrClN₂ 221.35 Br at 4-position; Cl at 6-position Halogen positions alter electronic distribution.
5-Bromo-4-fluoropyridin-2-amine C₅H₃BrFN₂ 189.99 F replaces Cl at 4-position Increased electronegativity; smaller substituent.

Key Insights :

  • The target compound’s trifluoromethyl group enhances lipophilicity and steric bulk compared to simpler amines .
  • Substitution patterns (e.g., Br at 5 vs. 4) influence reactivity in cross-coupling reactions .

Pyrimidine Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Comparison with Target Compound
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine C₅H₂BrClF₃N₃ 276.44 Pyrimidine ring; -NH₂ at 2-position Heterocycle change (pyridine → pyrimidine) alters aromaticity and hydrogen-bonding capacity.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₀BrClN₃ 290.56 Cyclopentylamine substituent Bulkier amine group may reduce solubility.

Key Insights :

  • Pyrimidine analogs exhibit distinct electronic properties due to the six-membered ring with two nitrogen atoms .
  • The target compound’s dimethylamine group offers better solubility in organic solvents compared to primary amines .

Complex Derivatives with Additional Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Comparison with Target Compound
5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine C₁₃H₅BrCl₂F₆N₄O₄ 577.46 Nitro groups; additional CF₃ Increased steric hindrance; potential for explosive properties.
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine C₂₀H₂₈ClF₃N₆O₃S 544.99 Thienopyrimidine core; sulfonyl group Expanded heterocyclic system; sulfonyl group enhances stability.

Key Insights :

  • Nitro groups in introduce oxidative and explosive risks, limiting practical applications compared to the target compound.
  • Complex derivatives like demonstrate the versatility of dimethylamine groups in constructing pharmacologically active scaffolds.

Biological Activity

The compound (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine , with the CAS number 823221-93-8, belongs to a class of pyridine derivatives that have garnered attention for their biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₈BrClF₃N₂. The presence of multiple halogen substituents, particularly the trifluoromethyl group, significantly influences its biological activity.

PropertyValue
Molecular Weight270.52 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The specific biological activities of this compound include:

  • Antimicrobial Activity : This compound has shown promising results against various bacterial strains, particularly those associated with Chlamydia infections. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against pathogens .
  • Anticancer Properties : Studies have demonstrated that similar pyridine derivatives can inhibit cancer cell proliferation. For instance, related compounds have exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential as anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). This inhibition can lead to reduced tumor growth and improved patient outcomes .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Disruption of Bacterial Cell Viability : By inhibiting key enzymes involved in bacterial metabolism, this compound may compromise the integrity of bacterial cells, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .

Case Studies

Recent studies have highlighted the effectiveness of pyridine derivatives in treating infections and cancers:

  • Antichlamydial Activity : A study demonstrated that pyridine derivatives with trifluoromethyl groups exhibited significant antichlamydial activity, outperforming traditional antibiotics at lower concentrations .
  • Cancer Cell Line Studies : Research indicated that certain structural modifications in pyridine derivatives led to improved selectivity and potency against cancer cell lines, suggesting that this compound could be optimized for better therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 5-bromo-6-chloro-2-aminopyridine) may undergo dimethylamination using dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃. The trifluoromethyl group can be introduced earlier via trifluoromethylation reagents (e.g., TMSCF₃) or by using pre-functionalized pyridine scaffolds. Reaction temperature (80–120°C), stoichiometry, and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity .
  • Data Consideration : Yields for analogous compounds (e.g., 4-chloro-5-fluoropyrimidin-2-amine) range from 60–85% under optimized conditions, with impurities often arising from incomplete substitution or byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms dimethylamine integration. ¹⁹F NMR detects trifluoromethyl groups (δ ≈ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C₈H₇BrClF₃N₂: ~326.4 g/mol) and isotopic patterns for Br/Cl .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms regiochemistry. SHELXL ( ) is widely used for refinement, particularly for halogen-heavy structures; disorder in bromine/chlorine positions may require constrained refinement .

Q. What safety protocols are recommended for handling this compound?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact due to potential toxicity from bromine and chlorine substituents. Store in a cool, dry environment away from oxidizers .
  • Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic disorder in halogen substituents (Br/Cl) be resolved during structure refinement?

  • Methodology : In SHELXL, use PART instructions to model disorder. Anisotropic displacement parameters (ADPs) for Br/Cl atoms should be refined with restraints to prevent overfitting. Twinning tests (e.g., PLATON) may be required for crystals with pseudo-symmetry. For severe disorder, omit problematic atoms and validate via residual density maps .
  • Case Study : In 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine (), R-factors improved from 0.05 to 0.034 after applying SHELXL constraints to chlorine positions .

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. For example, discrepancies in ¹³C NMR peaks for trifluoromethyl groups can arise from solvent effects or conformational flexibility. Solvation models (e.g., PCM) improve accuracy .
  • Application : In fluorinated pyridines (), DFT-calculated shifts deviated <2 ppm from experimental values, validating assignments .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

  • Methodology : Use stable trifluoromethylation reagents (e.g., Umemoto’s reagent) under inert atmospheres to avoid hydrolysis. Catalytic systems (e.g., CuI/ligand) enhance selectivity for pyridine C-4 positions. Monitor reaction progress via TLC or LC-MS to terminate before byproduct formation .
  • Data : For 4-chloro-5-fluoro-2-(trifluoromethyl)pyrimidine (), yields increased from 45% to 72% using CuI/1,10-phenanthroline catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine
Reactant of Route 2
Reactant of Route 2
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine

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